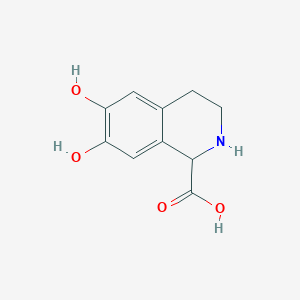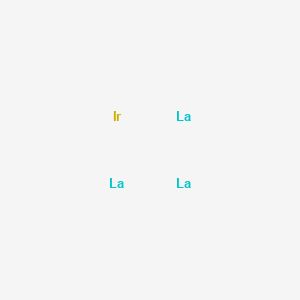
Iridium--lanthanum (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium–lanthanum (1/3) is a compound formed by the combination of iridium and lanthanum in a 1:3 ratioIridium, a transition metal, is known for its high density, corrosion resistance, and catalytic properties, while lanthanum, a rare earth element, is recognized for its high reactivity and ability to form various compounds with interesting electronic and magnetic properties .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of iridium–lanthanum (1/3) typically involves high-temperature solid-state reactions. One common method is the hydrothermal synthesis process. For instance, lanthanum hydroxide can be prepared by mixing lanthanum nitrate with sodium hydroxide, followed by heating in a Teflon-lined pressure vessel. Iridium chloride is then added to the mixture, and the solution is further heated to form the desired compound .
Industrial Production Methods: Industrial production of iridium–lanthanum compounds often involves similar high-temperature processes, but on a larger scale. The use of advanced techniques such as electroremediation coupled with selective precipitation can also be employed to recover lanthanum from spent catalysts, which can then be combined with iridium to form the compound .
化学反応の分析
Types of Reactions: Iridium–lanthanum (1/3) can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, lanthanum reacts with oxygen to form lanthanum oxide and with halogens to form lanthanum halides .
Common Reagents and Conditions:
Oxidation: Lanthanum reacts with oxygen at elevated temperatures to form lanthanum oxide.
Reduction: Lanthanum can be reduced from its oxides using hydrogen gas.
Substitution: Lanthanum reacts with halogens such as chlorine, bromine, and iodine to form lanthanum halides.
Major Products:
Oxidation: Lanthanum oxide (La₂O₃)
Reduction: Lanthanum metal (La)
Substitution: Lanthanum halides (LaX₃, where X = Cl, Br, I)
科学的研究の応用
Iridium–lanthanum (1/3) has a wide range of applications in scientific research due to its unique properties:
作用機序
The mechanism of action of iridium–lanthanum (1/3) compounds often involves the interaction of lanthanum ions with other molecules. For example, lanthanum carbonate acts as a phosphate binder by forming insoluble lanthanum phosphate complexes, which reduce phosphate absorption in the gastrointestinal tract . In catalytic applications, the compound’s effectiveness is attributed to the unique electronic properties of iridium and lanthanum, which facilitate various chemical reactions .
類似化合物との比較
- Lanthanum–platinum
- Lanthanum–rhodium
- Lanthanum–palladium
特性
CAS番号 |
54652-81-2 |
|---|---|
分子式 |
IrLa3 |
分子量 |
608.93 g/mol |
IUPAC名 |
iridium;lanthanum |
InChI |
InChI=1S/Ir.3La |
InChIキー |
SEXOQEXSRBMMJU-UHFFFAOYSA-N |
正規SMILES |
[La].[La].[La].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
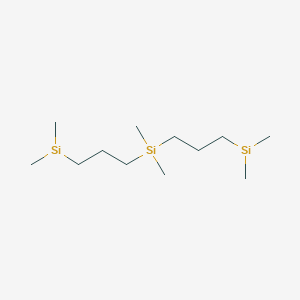
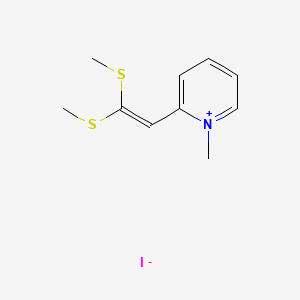
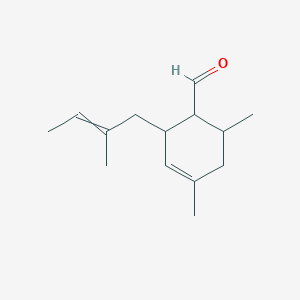
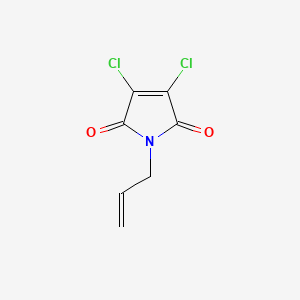
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)


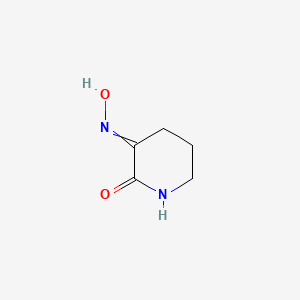
![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
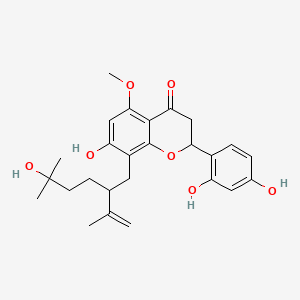
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)

